endo-BCN-O-PNB

Catalog No.
S6642097
CAS No.
1263166-91-1
M.F
C17H17NO5
M. Wt
315.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
endo-BCN-O-PNB

CAS Number

1263166-91-1

Product Name

endo-BCN-O-PNB

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl (4-nitrophenyl) carbonate

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

InChI

InChI=1S/C17H17NO5/c19-17(23-13-9-7-12(8-10-13)18(20)21)22-11-16-14-5-3-1-2-4-6-15(14)16/h7-10,14-16H,3-6,11H2/t14-,15+,16?

InChI Key

QXNXOXMDBLHIDB-XYPWUTKMSA-N

SMILES

C1CC2C(C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1

Endo-BCN-O-PNB, with the chemical formula C17H17NO5 and a CAS number of 1263166-91-1, is a specialized compound primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound features a bicyclic structure that incorporates a strained alkyne, which is essential for click chemistry applications. Its unique design allows for efficient conjugation with various biomolecules, facilitating the development of targeted protein degradation strategies.

The mechanism of action of endo-BCN-PNP-carbonate revolves around its ability to participate in Click Chemistry reactions. The PNP group acts as a leaving group, readily detaching and allowing the amine to form a stable amide bond with the carbonyl carbon of the carbonate group [].

  • As with most research chemicals, endo-BCN-PNP-carbonate should be handled with care following standard laboratory safety protocols.
  • Specific safety data sheets (SDS) for this compound might not be readily available due to its limited commercial use. However, based on its functional groups, it is likely to be irritating and potentially harmful if inhaled, ingested, or absorbed through skin.
  • The presence of the nitro group suggests it might be mildly explosive under specific conditions.

Highly Reactive Building Block for Click Chemistry

endo-BCN-PNP-carbonate is a chemical compound used in organic synthesis, particularly in a type of reaction known as Click Chemistry. Click Chemistry is a powerful tool for researchers due to its high efficiency and selectivity.

  • Reactivity: endo-BCN-PNP-carbonate is known for its high reactivity towards molecules containing amine groups (amines are organic compounds with a nitrogen atom bonded to at least two hydrogen atoms). This property makes it valuable for researchers looking to quickly and efficiently link molecules together covalently (by sharing electrons). Source: BroadPharm:

Copper-Free Click Chemistry Applications

A key advantage of endo-BCN-PNP-carbonate is that it facilitates Click Chemistry reactions without requiring copper catalysts. Copper catalysts are commonly used in Click Chemistry, but their use can sometimes introduce unwanted side effects. endo-BCN-PNP-carbonate offers a copper-free alternative, potentially leading to cleaner and more predictable reactions. Source: ChemicalBook:

Potential Applications in Various Research Fields

The ability of endo-BCN-PNP-carbonate to form linkages between molecules containing amines makes it potentially useful in various scientific research fields. Some potential applications include:

  • Drug Discovery: Researchers can use endo-BCN-PNP-carbonate to create novel drug conjugates, where a therapeutic molecule is linked to a targeting moiety (a molecule that helps deliver the drug to a specific location). Source: BroadPharm:
  • Materials Science: Click Chemistry can be used to create new polymers and materials with specific properties. endo-BCN-PNP-carbonate could be a valuable tool in this field due to its efficient and copper-free approach.
  • Bioconjugation: Researchers can use Click Chemistry to attach molecules like dyes or probes to biomolecules (molecules found in living organisms) for imaging or other purposes. endo-BCN-PNP-carbonate could be useful in this area due to its reactivity with biomolecules containing amines.

Endo-BCN-O-PNB is characterized by its reactivity, particularly in click chemistry reactions. It can readily react with amine-containing molecules in organic solvents, leading to the formation of stable conjugates. The compound is also involved in strain-promoted alkyne-nitrone cycloaddition reactions, which are critical for synthesizing complex molecular architectures. This reactivity is attributed to the presence of a bicyclic structure that enhances its electrophilic properties, making it suitable for various organic transformations .

The primary biological application of endo-BCN-O-PNB lies in its role as a PROTAC linker. PROTACs are bifunctional molecules that induce targeted protein degradation through the ubiquitin-proteasome pathway. The incorporation of endo-BCN-O-PNB into PROTACs enables the selective degradation of specific proteins, which can lead to significant therapeutic effects in diseases such as cancer. The degradation process initiated by PROTACs can result in altered cellular functions and pathways, underscoring the biological significance of this compound .

The synthesis of endo-BCN-O-PNB typically involves several key steps:

  • Preparation of the Bicyclic Core: The bicyclic structure is synthesized using standard organic synthesis techniques, often involving cycloaddition reactions.
  • Functionalization: The strained alkyne is functionalized with various groups to enhance solubility and reactivity.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological applications.

These methods emphasize the importance of precise control over reaction conditions to achieve high yields and purity levels .

Endo-BCN-O-PNB has several notable applications:

  • PROTAC Development: As a linker, it plays a crucial role in the design and synthesis of PROTACs aimed at targeted protein degradation.
  • Chemical Biology Research: It is used in studies exploring protein interactions and degradation pathways.
  • Drug Discovery: The compound's ability to facilitate selective degradation makes it valuable in developing new therapeutic agents for various diseases.

The versatility of endo-BCN-O-PNB positions it as an essential tool in modern medicinal chemistry .

Research on endo-BCN-O-PNB has focused on its interactions with target proteins and other biomolecules. Studies indicate that when incorporated into PROTACs, it effectively binds to E3 ligases and target proteins, promoting their ubiquitination and subsequent degradation. These interactions are critical for understanding how PROTACs can be optimized for therapeutic efficacy.

Endo-BCN-O-PNB shares structural and functional similarities with several other compounds used in click chemistry and protein degradation strategies. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Endo-BCN-OHBicyclicHydroxyl group enhances solubility
Endo-BCNBicyclicSimpler structure without additional functionalization
BCN-PNP-carbonateStrained alkyneHighly reactive carbonate group
Azide-based linkersLinearCommonly used but less reactive than BCN derivatives

Uniqueness of Endo-BCN-O-PNB: Unlike simpler BCN derivatives, endo-BCN-O-PNB's incorporation of a para-nitrophenyl (PNB) group enhances its reactivity and solubility, making it particularly effective in biological applications related to targeted protein degradation .

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Exact Mass

315.11067264 g/mol

Monoisotopic Mass

315.11067264 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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